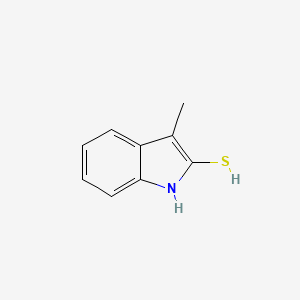
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a hydroxyl group, a methyl group, and a prop-2-en-1-yl group attached to the furan ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable aldehyde or ketone, the furan ring can be formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a furanone derivative, while reduction of the furan ring may produce a tetrahydrofuran compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antioxidant properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a flavoring agent or intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxylated furans and furanones, such as:
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
- 5-Hydroxymethylfurfural
- 2,5-Dimethylfuran
Uniqueness
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61603-83-6 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-3-4-6-7(9)5(2)11-8(6)10/h3,5,9H,1,4H2,2H3 |
Clé InChI |
VIMLGNWPXZBBOF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(=O)O1)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


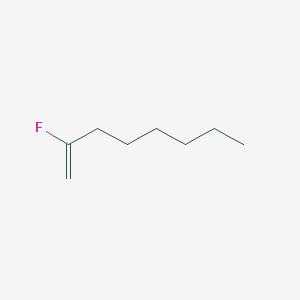
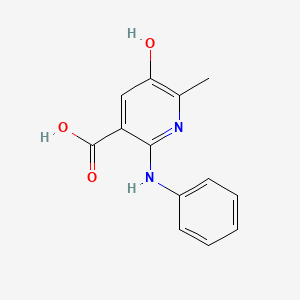
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)



![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
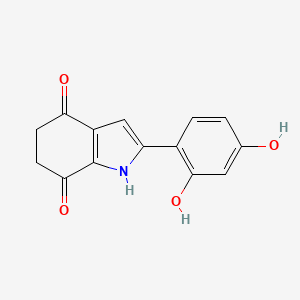
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
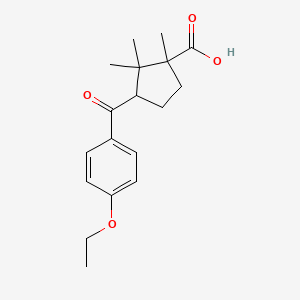
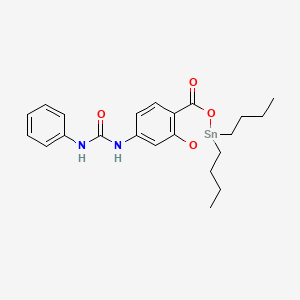
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

